(+)-Licarin
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Overview
Description
(+)-Licarin is a naturally occurring lignan, a type of phenolic compound, found in various plant species. It is known for its diverse biological activities and potential therapeutic applications. The compound has garnered significant interest in the scientific community due to its unique chemical structure and promising pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Licarin typically involves the use of phenolic precursors through various organic reactions. One common method is the oxidative coupling of phenolic compounds using catalysts such as copper or iron salts. The reaction conditions often include the use of solvents like ethanol or methanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction from natural sources or synthetic methods. The extraction process includes solvent extraction, purification through chromatography, and crystallization. Synthetic methods on an industrial scale would require optimization of reaction conditions, catalysts, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(+)-Licarin undergoes various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involving nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of catalysts.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, which may exhibit different biological activities and properties.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its role in plant defense mechanisms and interactions with other biomolecules.
Medicine: Explored for its anti-inflammatory, antioxidant, and anticancer properties. It has shown potential in the treatment of diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of (+)-Licarin involves its interaction with various molecular targets and pathways. It exerts its effects by modulating signaling pathways, inhibiting enzymes, and interacting with cellular receptors. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and upregulate antioxidant enzymes. Its anticancer effects are linked to the induction of apoptosis and inhibition of cell proliferation through the modulation of key signaling pathways.
Comparison with Similar Compounds
(+)-Licarin can be compared with other lignans and phenolic compounds, such as:
Podophyllotoxin: Known for its anticancer properties.
Sesamin: Exhibits antioxidant and anti-inflammatory activities.
Matairesinol: Studied for its potential health benefits, including anticancer and cardiovascular protective effects.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and therapeutic potential. Its diverse range of applications and mechanisms of action make it a valuable compound for further research and development.
Properties
Molecular Formula |
C20H20O4 |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
5-[(2S,3S)-7-methoxy-3-methyl-5-[(E)-prop-1-enyl]-2,3-dihydro-1-benzofuran-2-yl]-1,3-benzodioxole |
InChI |
InChI=1S/C20H20O4/c1-4-5-13-8-15-12(2)19(24-20(15)18(9-13)21-3)14-6-7-16-17(10-14)23-11-22-16/h4-10,12,19H,11H2,1-3H3/b5-4+/t12-,19-/m0/s1 |
InChI Key |
DMMQXURQRMNSBM-NSWCWGQASA-N |
Isomeric SMILES |
C/C=C/C1=CC2=C(C(=C1)OC)O[C@@H]([C@H]2C)C3=CC4=C(C=C3)OCO4 |
Canonical SMILES |
CC=CC1=CC2=C(C(=C1)OC)OC(C2C)C3=CC4=C(C=C3)OCO4 |
Origin of Product |
United States |
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